3-Bromoquinolin-6-yl acetate
Overview
Description
3-Bromoquinolin-6-yl acetate: is a chemical compound with the molecular formula C11H8BrNO2 and a molecular weight of 266.09 g/mol . It is also known by other names such as 6-Acetoxy-3-bromoquinoline and Acetic acid 3-bromoquinolin-6-yl ester . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinolin-6-yl acetate typically involves the acetylation of 3-bromoquinoline. One common method is the reaction of 3-bromoquinoline with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions using optimized conditions to maximize yield and purity. Industrial processes may also employ continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Bromoquinolin-6-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: The acetate group can be reduced to yield the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents or organolithium reagents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Products include quinoline N-oxides and other oxidized derivatives.
Reduction Reactions: Products include 3-bromoquinolin-6-yl alcohol.
Scientific Research Applications
Chemistry: 3-Bromoquinolin-6-yl acetate is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block in organic synthesis and is utilized in the development of new chemical reactions and methodologies .
Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of quinoline-based molecules. It is also investigated for its potential pharmacological properties, including antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Bromoquinolin-6-yl acetate involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Bromoquinoline: Similar in structure but lacks the acetate group.
6-Acetoxyquinoline: Similar in structure but lacks the bromine atom.
Quinoline: The parent compound without any substituents.
Uniqueness: 3-Bromoquinolin-6-yl acetate is unique due to the presence of both the bromine atom and the acetate group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
(3-bromoquinolin-6-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-7(14)15-10-2-3-11-8(5-10)4-9(12)6-13-11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPMRDCMTBPCLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=CC(=CN=C2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70738545 | |
Record name | 3-Bromoquinolin-6-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1022151-47-8 | |
Record name | 3-Bromoquinolin-6-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromoquinolin-6-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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